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Compound of Interest

Compound Name: 2-Ethylproline hydrochloride

CAS No.: 1332530-89-8

Cat. No.: B1465126

Get Quote

A Sterically Demanding Quaternary Amino Acid for
Peptidomimetics
Executive Summary & Nomenclature Alert
2-Ethylproline hydrochloride (specifically

-ethylproline) is a non-proteinogenic, conformationally constrained amino acid. Unlike natural L-
proline, which has a secondary amine and a tertiary

-carbon, 2-ethylproline features a quaternary

-carbon. This structural modification introduces massive steric bulk directly at the peptide
backbone, severely restricting rotational freedom (

and

angles) and modulating the cis/trans isomerization of the preceding amide bond.

CRITICAL DISTINCTION: Do not confuse 2-Ethylproline with Proline Ethyl Ester.

2-Ethylproline: Ethyl group attached to the
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-carbon (C2). Function: Conformational lock.

Proline Ethyl Ester: Ethyl group attached to the carboxylate oxygen. Function: C-terminal

protection.

Molecular Architecture & Physicochemical Profile[1]
The introduction of an ethyl group at the C2 position creates a chiral quaternary center. This

modification abolishes the

-proton, rendering the residue resistant to racemization under standard peptide coupling
conditions and highly resistant to proteolytic cleavage.

Table 1: Physicochemical Specifications
Property Specification Notes

Chemical Name
(S)-2-Ethylpyrrolidine-2-

carboxylic acid hydrochloride

Assumes L-Proline analog

stereochemistry

Molecular Formula

Molecular Weight 179.64 g/mol Free base: 143.18 g/mol

Appearance
White to off-white crystalline

powder
Highly hygroscopic

Solubility
mg/mL in

, Methanol

Poor solubility in non-polar

organics (DCM, Hexane)

Chirality Typically (S)-enantiomer Analogous to natural L-Proline

Melting Point (Dec.)
Varies by crystal habit/solvate

form

pKa (COOH) ~1.8
Lower than Pro due to

steric/inductive effects

pKa (NH) ~10.4 Secondary amine

Synthetic Production: The Seebach SRS Method
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Direct alkylation of proline is not feasible due to the lack of stereocontrol and potential for N-

alkylation. The industrial and research standard for synthesizing 2-ethylproline is the Self-

Regeneration of Stereocenters (SRS) method developed by Dieter Seebach. This method uses

a chiral auxiliary formed from the amino acid itself to preserve stereochemical information

during the enolization step.

Mechanism of Synthesis[4][5][6]
Acetalization: L-Proline condenses with chloral (trichloroacetaldehyde) to form a bicyclic

oxazolidinone.[1] This locks the nitrogen and carboxyl group.

Enolization: Treatment with a strong base (LDA) generates a planar enolate. The bulky

trichloromethyl group directs the incoming electrophile to the opposite face.

Alkylation: Ethyl iodide attacks the enolate, regenerating the quaternary center with high

diastereoselectivity (retention of configuration).

Hydrolysis: Acidic hydrolysis removes the auxiliary, yielding enantiopure 2-ethylproline.

Visualization: Seebach SRS Workflow
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Figure 1: The Seebach Self-Regeneration of Stereocenters (SRS) pathway ensures the

retention of chirality when installing the ethyl group.

Structural Biology & Peptidomimetic Utility[8]
The primary utility of 2-ethylproline lies in its ability to force peptides into specific secondary

structures.

The "Steric Lock" Effect
The ethyl group at the
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-position creates a "hydrophobic lid" over the peptide backbone.

Restricted

Space: The allowable Ramachandran space is significantly smaller than that of Proline or
even 2-Methylproline. This forces the backbone into helical (

-helix) or turn (

-turn) conformations.

Cis-Amide Stabilization: Proline residues naturally populate the cis amide state (~10-30%).

The 2-ethyl substituent destabilizes the trans rotamer through 1,3-allylic strain, often

increasing the population of the cis isomer, which is critical for nucleating

-turns.

Proteolytic Resistance: The quaternary center prevents proteases from accessing the amide

bond, significantly increasing the half-life of peptide drugs in serum.

Visualization: Conformational Impact
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Figure 2: Mechanistic impact of replacing Proline with 2-Ethylproline in a peptide sequence.

Experimental Protocols
A. Peptide Coupling (The "Difficult Coupling" Scenario)
Coupling 2-ethylproline to the N-terminus of a growing peptide chain is kinetically slow due to

the steric hindrance of the quaternary center. Standard carbodiimide methods (EDC/DIC) often

fail or result in low yields.

Recommended Protocol:

Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-

oxid hexafluorophosphate) or PyBOP.

Base: HOAt (1-Hydroxy-7-azabenzotriazole) is preferred over HOBt to accelerate the

reaction via the neighboring group effect.

Conditions:

Solvent: DMF or NMP (polar aprotic is essential).

Stoichiometry: 3-5 equivalents of amino acid and coupling agent.

Time: Double coupling cycles (2 x 2 hours) or extended reaction time (12-24 hours).

Monitoring: Ninhydrin test (Kaiser test) is ineffective for proline (secondary amine). Use

Chloranil test or micro-cleavage LC-MS to verify coupling completion.

B. Storage and Handling
Hygroscopicity: The HCl salt attracts moisture rapidly. Weighing should be performed quickly

or in a glovebox/dry bag.

Storage:

in a sealed container with desiccant.
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Stability: Stable in solid form for >2 years. In solution, avoid basic pH for prolonged periods

to prevent potential (though slow) diketopiperazine formation if the sequence allows.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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